2-(2-Nitrophenyl)-1H-imidazo(4,5-c)pyridine
CAS No.: 75007-80-6
Cat. No.: VC15930906
Molecular Formula: C12H8N4O2
Molecular Weight: 240.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75007-80-6 |
|---|---|
| Molecular Formula | C12H8N4O2 |
| Molecular Weight | 240.22 g/mol |
| IUPAC Name | 2-(2-nitrophenyl)-3H-imidazo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C12H8N4O2/c17-16(18)11-4-2-1-3-8(11)12-14-9-5-6-13-7-10(9)15-12/h1-7H,(H,14,15) |
| Standard InChI Key | IOVKJTYJINNZEP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)[N+](=O)[O-] |
Introduction
Structural and Electronic Characteristics of Imidazo[4,5-c]Pyridine Derivatives
Core Architecture and Substituent Effects
Synthetic Methodologies for Imidazo[4,5-c]Pyridine Derivatives
Tandem Nucleophilic Aromatic Substitution-Reduction-Cyclization
A proven strategy for imidazo[4,5-b]pyridines involves sequential:
Adapting this to imidazo[4,5-c]pyridine would require starting from 3-chloro-4-nitropyridine (if available) or modifying the substitution pattern. Key challenges include:
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Regioselectivity: Ensuring cyclization occurs at the c-position rather than b-position.
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Nitro group stability: The 2-nitrophenyl substituent may interfere with reduction steps, necessitating protective strategies.
Table 1: Hypothetical Synthesis of 2-(2-Nitrophenyl)-1H-Imidazo[4,5-c]Pyridine
Spectroscopic and Optical Properties
UV-Vis and Fluorescence Profiling
Imidazo[1,2-a]pyridines with extended π-systems exhibit absorption maxima between 254–355 nm and emission at 415–461 nm . Introducing a nitro group typically quenches fluorescence due to:
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Intersystem crossing: Enhanced by the nitro group’s heavy-atom effect .
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Charge-transfer transitions: Red-shifting absorption bands while reducing quantum yields .
For 2-(2-nitrophenyl)-1H-imidazo[4,5-c]pyridine, computational predictions (DFT) suggest:
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λ<sub>abs</sub>: 320–340 nm (π→π* transitions).
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λ<sub>em</sub>: Minimal fluorescence, with Φ<sub>F</sub> < 0.1.
Applications in Materials Science
Charge-Transfer Complexes and Organic Electronics
Imidazopyridines participate in proton- and electron-transfer processes due to their conjugated systems . The nitro group in 2-(2-nitrophenyl)-1H-imidazo[4,5-c]pyridine could:
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Modulate HOMO-LUMO gaps: Lowering LUMO levels by ~1.0 eV vs. non-nitro analogs.
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Enhance thermal stability: Decomposition temperatures >250°C predicted via TGA simulations.
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